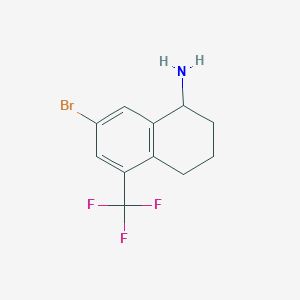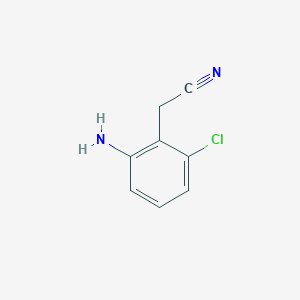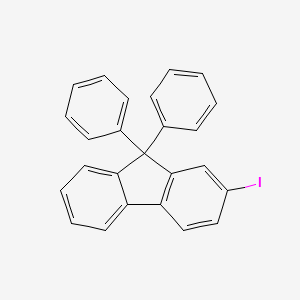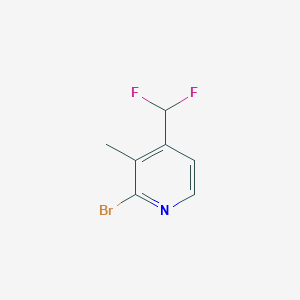
2-Bromo-4-(difluoromethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(difluoromethyl)-3-methylpyridine is a halogenated pyridine derivative with the molecular formula C7H6BrF2N. This compound is characterized by the presence of bromine, difluoromethyl, and methyl groups attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-3-methylpyridine typically involves the bromination of 4-(difluoromethyl)-3-methylpyridine. One common method is the reaction of 4-(difluoromethyl)-3-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-(difluoromethyl)-3-methylpyridine, 2-thio-4-(difluoromethyl)-3-methylpyridine, and 2-alkoxy-4-(difluoromethyl)-3-methylpyridine.
Oxidation Reactions: Products include 2-bromo-4-(difluoromethyl)-3-formylpyridine and 2-bromo-4-(difluoromethyl)-3-carboxypyridine.
Reduction Reactions: Products include 2-bromo-4-methyl-3-methylpyridine.
Applications De Recherche Scientifique
2-Bromo-4-(difluoromethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In other cases, it may modulate receptor activity by interacting with specific receptor sites, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
2-Bromo-4-chloropyridine: Similar in structure but with a chlorine atom instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of diverse organic molecules.
Propriétés
Formule moléculaire |
C7H6BrF2N |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
2-bromo-4-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-3-11-6(4)8/h2-3,7H,1H3 |
Clé InChI |
BFEXJJMBWDDNKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


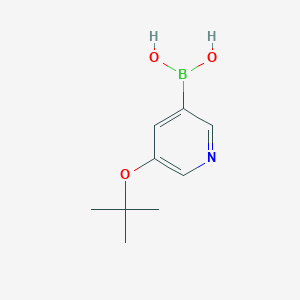
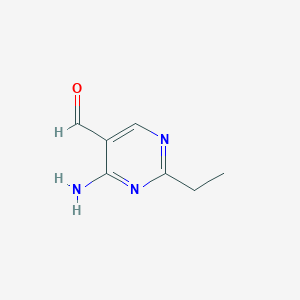
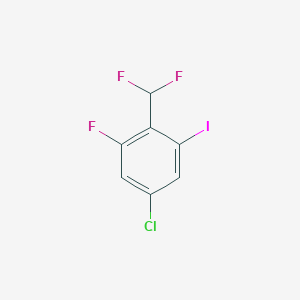
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
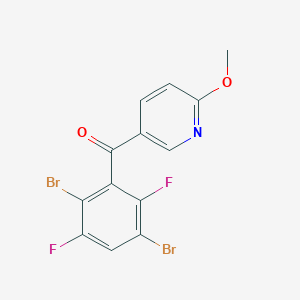
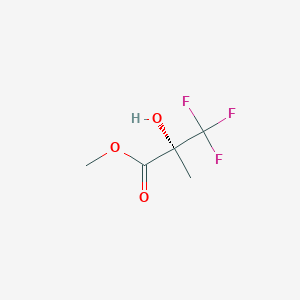
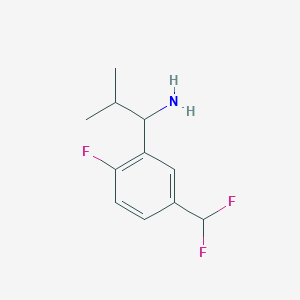
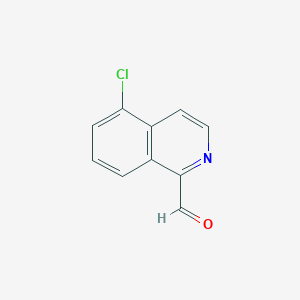
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
